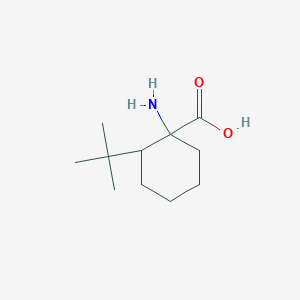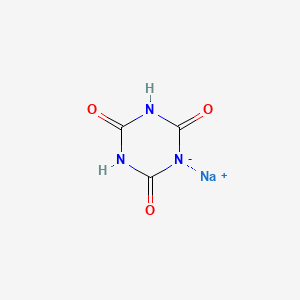
Sodium cyanurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyanurate is a colorless powder. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
Toxicity Assessment
- Study on Toxicity : Sodium cyanurate was fed to rats and dogs in a study to assess its toxicity. It was found to be without evident adverse effects at a dietary concentration of 0.8%. However, higher concentrations showed histologic changes in the kidneys (Hodge, Panner, Downs, & Maynard, 1965).
Water Treatment and Chemistry
- Use in Water Treatment : Chlorinated cyanurates, including sodium cyanurate derivatives, have been used in drinking water and swimming pools since 1958. They stabilize chlorine residual by minimizing sunlight-related degradation (Wahman, 2018).
- Cyanuric Acid in Drinking Water : Another study investigated the measurement bias, stability, and disinfectant byproduct formation of chlorinated cyanurates in drinking water. This research is crucial for understanding the impact of these compounds on water quality and safety (Wahman, Alexander, & Dugan, 2019).
Industrial Applications
- Biodegradation in Industries : A study on the biodegradation of cyanide wastes from mining and jewellery industries highlights the role of cyanuric acid and its derivatives in environmental management. Cyanotrophic microorganisms can use cyanide and its derivatives as a nitrogen source, aiding in biodegradation of industrial waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
Environmental Impact and Removal
- Environmental Degradation : Research has been conducted on the biodegradation of cyanuric acid in various environmental systems. It degrades well under conditions with low or zero oxygen levels, such as in soils, muds, and sewage (Saldick, 1974).
Photoluminescent Materials
- Development of Photoluminescent Materials : A study on the growth and characterization of a heterobimetallic copper-sodium complex of cyanuric acid revealed its potential as a novel photoluminescent material, suggesting applications in luminescent device technologies (Divya, Vineeth, Bijini, Nair, & RajendraBabu, 2020).
Eigenschaften
CAS-Nummer |
2624-17-1 |
|---|---|
Produktname |
Sodium cyanurate |
Molekularformel |
C3H2N3NaO3 |
Molekulargewicht |
151.06 g/mol |
IUPAC-Name |
sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QHFDHWJHIAVELW-UHFFFAOYSA-M |
SMILES |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
Kanonische SMILES |
C1(=O)NC(=O)[N-]C(=O)N1.[Na+] |
melting_point |
greater than 572 °F (NTP, 1992) |
Andere CAS-Nummern |
2624-17-1 |
Physikalische Beschreibung |
Sodium cyanurate is a colorless powder. (NTP, 1992) |
Verwandte CAS-Nummern |
108-80-5 (Parent) |
Löslichkeit |
Soluble (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629807.png)
![2-Aminodipyrido[1,2-a:3',2-D]imidazole Hydrochloride](/img/structure/B1629811.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)
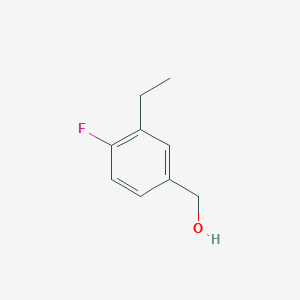
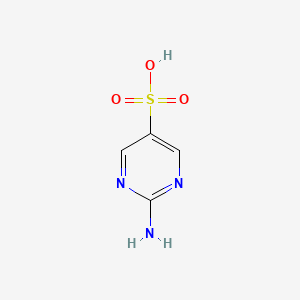
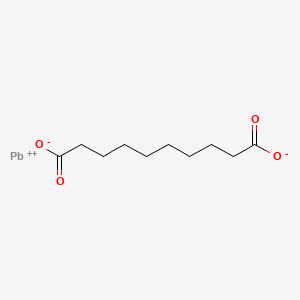
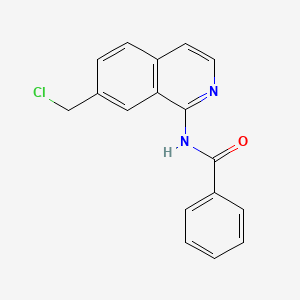
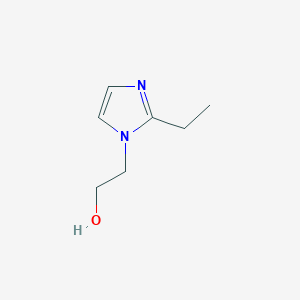
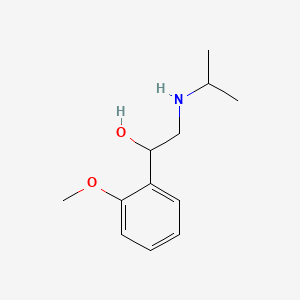
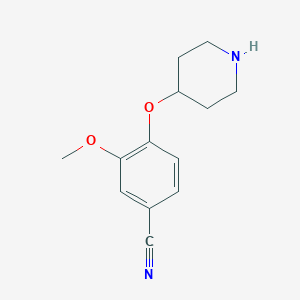
![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)

![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)
